Product packaging for 4'-Chloro-3-(3-chlorophenyl)propiophenone(Cat. No.:CAS No. 898762-62-4)

4'-Chloro-3-(3-chlorophenyl)propiophenone

Cat. No.: B3023797
CAS No.: 898762-62-4
M. Wt: 279.2 g/mol
InChI Key: FBODZBSXGUYQLO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Propiophenone (B1677668) Chemistry

Halogenated propiophenones are a class of aromatic ketones that have garnered considerable attention in medicinal chemistry and materials science. The introduction of halogen atoms into the propiophenone scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can, in turn, influence the compound's reactivity and biological activity. The presence and position of halogens can direct further chemical transformations and are crucial in the design of new molecules with specific functions.

Significance of Dichlorinated Ketones in Contemporary Organic Synthesis Research

Dichlorinated ketones, such as 4'-Chloro-3-(3-chlorophenyl)propiophenone, are valuable intermediates in organic synthesis. The two chlorine atoms provide reactive handles for a variety of chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and the formation of heterocyclic compounds. The specific placement of the chlorine atoms on the two different phenyl rings offers opportunities for selective and stepwise functionalization, allowing for the synthesis of a diverse range of derivatives. These derivatives are often explored for their potential as pharmaceuticals, agrochemicals, and functional materials.

Structural Characteristics and Their Implications for Chemical Inquiry

The molecular structure of this compound presents several key features that make it an interesting subject for chemical investigation. The ketone functional group is a site for a wide array of chemical transformations, including reduction to an alcohol, conversion to an imine, or participation in aldol-type reactions.

Interactive Data Table: Chemical Properties

PropertyValue
IUPAC Name 1-(4-chlorophenyl)-3-(3-chlorophenyl)propan-1-one
CAS Number 898762-62-4
Molecular Formula C15H12Cl2O
Molecular Weight 279.16 g/mol
InChI Key FBODZBSXGUYQLO-UHFFFAOYSA-N

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are not widely available in the public domain, its synthesis can be postulated based on well-established synthetic methodologies for similar compounds. A plausible and common method for the synthesis of such propiophenone derivatives is the Friedel-Crafts acylation .

This reaction would likely involve the acylation of chlorobenzene (B131634) with 3-(3-chlorophenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The 3-(3-chlorophenyl)propionyl chloride can be prepared from 3-(3-chlorophenyl)propanoic acid.

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent on chlorobenzene, the primary product would be the para-substituted isomer, this compound, with a smaller amount of the ortho-isomer also being formed. The predominance of the para-product is generally favored due to reduced steric hindrance. rsc.org

The characterization of the synthesized this compound would typically involve spectroscopic techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the aromatic protons on both phenyl rings, as well as the two methylene (B1212753) groups of the propane (B168953) chain. The integration and splitting patterns of these signals would confirm the structure. 13C NMR would show distinct signals for each of the 15 carbon atoms in the molecule, including the carbonyl carbon.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Cl2O B3023797 4'-Chloro-3-(3-chlorophenyl)propiophenone CAS No. 898762-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBODZBSXGUYQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644427
Record name 3-(3-Chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-62-4
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(4-chlorophenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40644427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 4 Chloro 3 3 Chlorophenyl Propiophenone

Strategic Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4'-Chloro-3-(3-chlorophenyl)propiophenone, several logical disconnections can be proposed, each suggesting a different synthetic strategy.

The most common disconnections are made at the carbon-carbon bonds adjacent to the carbonyl group.

Disconnection A (Friedel-Crafts Approach): Breaking the bond between the carbonyl carbon and the 4-chlorophenyl ring suggests a Friedel-Crafts acylation pathway. This identifies chlorobenzene (B131634) and 3-(3-chlorophenyl)propionyl chloride as the primary precursors. The latter can be synthesized from 3-(3-chlorophenyl)propanoic acid, which in turn can be derived from 3-chlorobenzaldehyde (B42229) or a related compound.

Disconnection B (Grignard/Organometallic Approach): Disconnecting the bond between the carbonyl carbon and the adjacent methylene (B1212753) group points towards a nucleophilic addition to a nitrile or a related coupling reaction. This strategy identifies a 4-chlorophenyl Grignard reagent (4-chlorophenylmagnesium bromide) and 3-(3-chlorophenyl)propanenitrile as key intermediates.

Disconnection C (Zinc-Coupling Approach): Another organometallic strategy involves a disconnection that leads to a zinc-mediated cross-coupling reaction, such as the Negishi coupling. This could involve the reaction of an organozinc reagent derived from one of the aryl halides with an acyl chloride corresponding to the rest of the molecule. For instance, 4-chlorobenzoyl chloride could be coupled with a (3-(3-chlorophenyl)ethyl)zinc halide .

These analyses reveal a set of plausible starting materials, including chlorobenzene, 3-chlorobenzaldehyde, and 4-chlorobenzoyl chloride, guiding the selection of an appropriate synthetic methodology.

Investigations into Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org This electrophilic aromatic substitution involves reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the target molecule, this would involve the acylation of chlorobenzene with 3-(3-chlorophenyl)propionyl chloride.

The choice of catalyst is critical in Friedel-Crafts reactions, especially when dealing with deactivated substrates like chlorobenzene. The chlorine atom is an ortho-, para-directing but deactivating group due to its inductive electron-withdrawing effect.

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is the most common and potent catalyst for Friedel-Crafts acylation. masterorganicchemistry.com Its strong Lewis acidity effectively generates the acylium ion electrophile from the acyl chloride. khanacademy.org For deactivated rings, a stoichiometric amount of AlCl₃ is often necessary because the catalyst complexes with the product ketone, rendering it inactive. organic-chemistry.org Other Lewis acids like ferric chloride (FeCl₃) can also be used. masterorganicchemistry.com

Solid Acid Catalysts: To create more environmentally friendly and reusable systems, research has explored solid acid catalysts. Zinc oxide (ZnO) has been shown to be an effective catalyst for the acylation of various aromatic compounds, offering a heterogeneous alternative that simplifies product purification.

The primary challenge is achieving regioselectivity. The substitution on chlorobenzene will yield a mixture of ortho and para isomers. Due to the steric hindrance from the chlorine atom, the para-substituted product, this compound, is expected to be the major product. youtube.com

The outcome of the Friedel-Crafts acylation is highly dependent on the reaction conditions.

Temperature: The reaction temperature influences both the reaction rate and the selectivity. Acylations of deactivated rings like chlorobenzene may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decreased selectivity.

Solvent: The choice of solvent is crucial. Solvents like carbon disulfide (CS₂), nitrobenzene, or 1,2-dichloroethane (B1671644) are common. Nitrobenzene, for instance, can be used for less reactive substrates, although it can be acylated itself under harsh conditions. A study on the benzoylation of chlorobenzene showed that the ratio of isomers is influenced by the solvent and catalyst used. rsc.org

Stoichiometry: As the Lewis acid catalyst forms a complex with the resulting ketone, more than one equivalent of the catalyst is typically required to drive the reaction to completion. organic-chemistry.org

Below is a table summarizing typical isomer distributions in the acylation of chlorobenzene, which serves as a model for the synthesis of the target compound.

Acylating AgentCatalystSolventTemp (°C)para-Isomer (%)ortho-Isomer (%)Ref
Benzoyl ChlorideAlCl₃Nitrobenzene25973 rsc.org
Acetyl ChlorideAlCl₃1,2-DichloroethaneRTMajorMinor youtube.com
Propionyl ChlorideAlCl₃CS₂0-5~95~5N/A

Data for propionyl chloride is estimated based on typical outcomes for similar acylations.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide powerful and versatile methods for carbon-carbon bond formation, offering alternatives to classical methods like Friedel-Crafts acylation.

The reaction of a Grignard reagent with a nitrile is a well-established method for synthesizing ketones. masterorganicchemistry.com This approach avoids the potential for polyalkylation seen in some Friedel-Crafts reactions and can offer better control.

For the synthesis of this compound, the reaction would involve:

Preparation of the Grignard reagent, 4-chlorophenylmagnesium bromide, from 4-bromochlorobenzene and magnesium metal.

Nucleophilic addition of the Grignard reagent to the carbon atom of the nitrile group in 3-(3-chlorophenyl)propanenitrile. This forms an intermediate imine-magnesium salt. brainly.in

Acidic hydrolysis of the intermediate, which converts the imine into the desired ketone. askfilo.com

This method is highly effective for producing propiophenones. Studies on the synthesis of 3-methoxypropiophenone using a Grignard reaction with propionitrile (B127096) have demonstrated high yields, showcasing the robustness of this approach. ncl.res.in

Grignard ReagentNitrileConditionsYield (%)Ref
Phenylmagnesium bromidePropanenitrile1. Diethyl ether, 2. H₃O⁺High brainly.in
3-Methoxyphenylmagnesium bromidePropionitrileContinuous flow, CSTRs84 ncl.res.in
n-Butylmagnesium bromideBenzonitrileEther/Benzene (B151609)Good masterorganicchemistry.com

The Negishi cross-coupling reaction is a powerful tool that involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and effectiveness in forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.orgorganic-chemistry.org

A potential Negishi route to the target molecule would involve the coupling of an acyl chloride with an organozinc reagent. The key steps would be:

Preparation of an organozinc reagent, such as 4-chlorophenylzinc chloride, from 1-bromo-4-chlorobenzene.

Palladium- or nickel-catalyzed coupling of the organozinc reagent with 3-(3-chlorophenyl)propionyl chloride.

This methodology is particularly advantageous as it proceeds under mild conditions and tolerates a wide variety of functional groups that might be incompatible with other methods. organic-chemistry.org The choice of catalyst and ligands is crucial for achieving high yields. Palladium catalysts with specialized phosphine (B1218219) ligands, such as CPhos, have been shown to be highly effective in promoting the coupling of alkylzinc halides with aryl halides. organic-chemistry.orgacs.org

Organozinc ReagentCoupling PartnerCatalyst SystemYield (%)Ref
Arylzinc reagentsAcid ChloridesNi-catalystGood researchgate.net
Secondary alkylzinc halidesAryl Bromides/ChloridesPd(OAc)₂ / CPhos70-95 organic-chemistry.orgacs.org
Aryl zinc bromidesVinyl triflatesNi(acac)₂ / PPh₃ / (i-Bu)₂AlHGood wikipedia.org

This approach represents a modern, highly adaptable strategy for the synthesis of complex ketones like this compound.

Halogenation and Cross-Coupling Strategies

The assembly of the core structure of this compound often relies on a combination of halogenation reactions to introduce the chloro substituents and cross-coupling reactions to form the key carbon-carbon bonds.

Directed aromatic halogenation is a cornerstone of synthesizing the necessary precursors for this compound. Electrophilic aromatic substitution is the most common mechanism for introducing chlorine atoms onto the benzene rings. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. libretexts.orgmsu.edu

For instance, the synthesis of the 4'-chloropropiophenone (B124772) intermediate can be achieved via a Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). chemicalbook.com In this case, the chloro group on the chlorobenzene starting material is an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4'-chloropropiophenone, is typically the major product.

Alternatively, direct chlorination of propiophenone (B1677668) can be employed. The propiophenone's acyl group is a meta-director, leading to the formation of 3'-chloropropiophenone. libretexts.orggoogle.com The reaction often utilizes chlorine gas (Cl₂) in the presence of a Lewis acid catalyst. google.com Achieving specific monochlorination can be challenging, as the reaction conditions must be carefully controlled to avoid the formation of dichlorinated by-products. mdpi.com

Table 1: Comparison of Directed Halogenation Protocols for Propiophenone Precursors

Starting Material Reagents & Conditions Major Product Typical Yield Reference
Chlorobenzene Propionyl chloride, AlCl₃, Dichloromethane, 10-25°C 4'-Chloropropiophenone 96.5% chemicalbook.com
Propiophenone Cl₂, Aluminum trichloride, 1,2-dichloroethane, 15-70°C 3'-Chloropropiophenone 88-90% google.com

This interactive table summarizes key halogenation strategies relevant to the synthesis of precursors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it highly suitable for constructing the diaryl framework of the target molecule. nih.govuwindsor.ca This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.commdpi.com

A potential strategy for synthesizing this compound via this method would involve coupling a 3-chlorophenylboronic acid with a suitable α-halo-4'-chloropropiophenone derivative. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. youtube.comresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide/Triflate Boronic Acid/Ester Catalyst / Ligand Base Solvent Yield Reference
Aryl Bromide Arylboronic Pinacol Ester Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O High youtube.comchemrxiv.org
Aryl Chloride Arylboronic Acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene Good to Excellent mdpi.com

This interactive table presents common conditions used in Suzuki-Miyaura coupling, adaptable for the synthesis of diaryl compounds.

Chemoenzymatic and Asymmetric Synthesis Investigations

Achiral synthesis routes produce racemic mixtures, but for many applications, a single enantiomer is required. Chemoenzymatic and asymmetric methods provide pathways to enantiomerically pure or enriched compounds.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with high enantioselectivity. rsc.org The reduction of a propiophenone analog using a KRED would yield a chiral alcohol, which is a valuable precursor for this compound.

Research on various substituted acetophenones has shown that the electronic properties of substituents on the aromatic ring can significantly influence the reaction rates and enantioselectivity of enzymatic reductions. rsc.org For example, a recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been effectively used for the enantioselective reduction of various acetophenone (B1666503) derivatives. rsc.org Similarly, imine reductases (IREDs) have been employed for the reductive amination of ketones to produce chiral amines, showcasing the versatility of enzymatic approaches. nih.govmdpi.com The application of these principles to dichlorinated propiophenones could provide an efficient route to chiral precursors.

Table 3: Examples of Biocatalyzed Reductions of Propiophenone Analogs

Substrate Enzyme (Source) Product Enantiomeric Excess (ee) Reference
Acetophenones KRED1-Pglu (Pichia glucozyma) Chiral Phenylethanols High rsc.org
Activated Oximes Ene-Reductases (ERs) α-Amino-β-keto ester intermediates >98% nih.gov

This interactive table highlights the use of biocatalysts for the asymmetric reduction of ketones and related compounds.

Asymmetric catalysis using chiral metal complexes is a powerful tool for the enantioselective synthesis of complex molecules. rsc.org In the context of this compound, a key step such as a C-C bond formation could be rendered asymmetric by using a chiral ligand to control the stereochemistry of the product.

For instance, rhodium-catalyzed asymmetric Suzuki-Miyaura type cross-coupling reactions have been developed for the synthesis of chiral biaryl compounds and other structures. chemrxiv.orgnih.gov These reactions utilize chiral phosphine ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the reactants, leading to one enantiomer being formed preferentially. The development of a similar ligand-controlled transformation could provide direct asymmetric access to the target molecule or its key chiral intermediates.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory scale requires careful process optimization to ensure efficiency, safety, and reproducibility. Key parameters that are often optimized include reaction temperature, concentration, catalyst loading, and reaction time.

For processes like the Friedel-Crafts or Suzuki-Miyaura reactions, minimizing catalyst loading without compromising yield is a common goal to reduce costs. The formation of by-products can also be a significant issue. For example, in some preparations of propiophenone, the formation of isobutyrophenone (B147066) is a challenge due to the difficulty in separating it from the desired product. google.comgoogle.com Strategies to suppress such by-products, like the addition of water to the reaction stream in vapor-phase processes, have been developed. google.comepo.org

Modern approaches to optimization include the use of automated systems and continuous-flow reactors. nih.govnih.gov Continuous-flow chemistry can offer advantages in terms of safety (handling smaller volumes of reactive intermediates at any given time), heat transfer, and ease of scale-up. nih.gov "Telescoping" multiple reaction steps into a single continuous sequence without isolating intermediates can significantly improve process efficiency and reduce waste. nih.gov

Table 4: Key Parameters for Laboratory Synthesis Optimization

Parameter Objective Method of Optimization Potential Impact
Temperature Increase reaction rate, control selectivity Systematic variation, thermal analysis Improved yield, reduced by-products
Catalyst Loading Reduce cost, minimize residual metal Screening different loadings Cost-effective process, easier purification
Solvent Improve solubility, enhance reactivity Screening a panel of solvents Higher yields, simplified work-up
Residence Time (Flow) Maximize throughput and conversion Varying flow rates in a continuous reactor Increased productivity, better efficiency

This interactive table outlines critical factors and strategies for optimizing and scaling up the laboratory synthesis of chemical compounds.

Iii. Chemical Reactivity and Derivatization Studies of 4 Chloro 3 3 Chlorophenyl Propiophenone

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The presence of two distinct chlorophenyl rings in 4'-Chloro-3-(3-chlorophenyl)propiophenone offers multiple sites for aromatic substitution reactions. The outcome of these reactions is dictated by the interplay of the directing effects of the chloro-substituents and the deactivating effect of the propiophenone (B1677668) chain.

In electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring is crucial. Both phenyl rings in the target molecule are deactivated by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. However, the chlorine atoms, being ortho-, para-directors, will guide incoming electrophiles to specific positions.

On the 4'-chlorophenyl ring: The chlorine atom is at the para position relative to the propanoyl group. This ring is strongly deactivated by the meta-directing acyl group. Electrophilic attack is therefore less likely on this ring. If a reaction were to occur, the chlorine atom would direct an incoming electrophile to the positions ortho to it (positions 3' and 5').

On the 3-chlorophenyl ring: This ring is part of the 3-phenylpropyl side chain and is less directly influenced by the carbonyl group's deactivating effect. The chlorine atom at position 3 will direct incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly on the electron-deficient chlorophenyl rings. masterorganicchemistry.comkhanacademy.org This type of reaction requires a strong nucleophile and is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). masterorganicchemistry.com In this compound, the carbonyl group is para to the chlorine on the 4'-chlorophenyl ring, making this site susceptible to SNAr reactions under appropriate conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Phenyl Ring Activating/Deactivating Groups Directing Effects Predicted Site of Substitution
4'-chlorophenyl -Cl (deactivating), -C(O)R (deactivating) -Cl (ortho, para), -C(O)R (meta) Positions 3' and 5' (ortho to Cl)
3-chlorophenyl -Cl (deactivating), -CH₂CH₂R (weakly activating) -Cl (ortho, para) Positions 2, 4, and 6

The chloro substituents on the aromatic rings can be viewed as functional groups that can be interconverted. While the C-Cl bond on an aryl ring is generally robust, nucleophilic aromatic substitution can replace the chlorine with other functional groups such as amines, alkoxides, or hydroxides, typically under high temperature and pressure. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent could potentially substitute one or both chlorine atoms with a methoxy (B1213986) group.

Transformations of the Carbonyl Group

The carbonyl group is a central feature of the molecule's reactivity, participating in reduction and condensation reactions.

The ketone functionality can be readily reduced to a secondary alcohol. This transformation is fundamental in organic synthesis. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are effective for this purpose. studylib.net More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. This would yield 1-(4-chlorophenyl)-3-(3-chlorophenyl)propan-1-ol.

Table 2: Representative Carbonyl Reduction Reactions

Reagent Solvent Conditions Product Reported Yield (Analogous Compounds)
Sodium Borohydride (NaBH₄) Methanol 0 °C to Room Temp 1-(4-chlorophenyl)-3-(3-chlorophenyl)propan-1-ol ~80-95%
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether 0 °C to Room Temp 1-(4-chlorophenyl)-3-(3-chlorophenyl)propan-1-ol >90%

Like other ketones, this compound can react with primary amines under acidic catalysis to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. libretexts.orgpearson.com The pH of the reaction medium is critical; it must be acidic enough to protonate the carbonyl oxygen and facilitate water elimination, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.org

Alpha-Carbon Reactivity and Functionalization

The carbon atom adjacent to the carbonyl group (the α-carbon) exhibits unique reactivity due to the electron-withdrawing nature of the carbonyl oxygen. The protons on this carbon are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. youtube.com This enolate can then react with various electrophiles in α-functionalization reactions.

α-Halogenation: The enolate can react with sources of electrophilic halogens (e.g., Br₂, I₂) to introduce a halogen atom at the α-position. nih.gov For example, reacting this compound with bromine in acetic acid would likely yield 2-bromo-1-(4-chlorophenyl)-3-(3-chlorophenyl)propan-1-one. guidechem.com

α-Alkylation: The enolate can also act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. youtube.comresearchgate.net This provides a pathway to more complex molecular structures.

Table 3: Potential α-Carbon Functionalization Reactions

Reaction Type Reagents Product
α-Bromination N-Bromosuccinimide (NBS), cat. H⁺ 2-Bromo-4'-chloro-3-(3-chlorophenyl)propiophenone

Alpha-Halogenation Studies (referencing related propiophenone analogs)

The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) in ketones are acidic and can be readily substituted with halogens (Cl, Br, I) under acidic or basic conditions. This α-halogenation is a fundamental transformation, yielding versatile intermediates for further synthesis. nih.gov

In the context of propiophenone and its analogs, α-halogenation typically occurs under acid-catalyzed conditions. The reaction proceeds through the formation of an enol intermediate, which is the rate-determining step. libretexts.org This nucleophilic enol then attacks the electrophilic halogen. libretexts.org Kinetic studies have shown that the rate of halogenation is independent of the halogen concentration, supporting the enol formation mechanism. libretexts.org

Various reagents and conditions have been developed for the efficient α-bromination of propiophenones. For instance, copper(II) bromide (CuBr₂) serves as an effective brominating agent. researchgate.net Other methods employ reagents like Bromodimethylsulfonium Bromide (BDMS) in the presence of MgO nanoparticles, offering an environmentally benign protocol. researchgate.net A study focusing on undergraduate experiments highlighted the use of pyridine (B92270) hydrobromide perbromide in acetic acid as a safe and effective method for the α-bromination of acetophenone (B1666503) derivatives, achieving high yields. nih.gov The choice of catalyst can be crucial; for example, using a catalytic amount of aluminum trichloride (B1173362) (AlCl₃) with bromine favors α-substitution on the side chain, whereas an excess of AlCl₃ can lead to electrophilic substitution on the aromatic ring, primarily at the meta-position. stackexchange.com

Below is a summary of various methods used for the α-halogenation of propiophenone and related ketones.

Reagent/CatalystSubstrate TypeSolvent/ConditionsKey FindingsReference
Br₂ / Acetic AcidAldehydes and KetonesAcid-catalyzedA general method for α-bromination proceeding via an enol intermediate. libretexts.org libretexts.org
Pyridine hydrobromide perbromide4-ChloroacetophenoneAcetic Acid, 90 °CSafe, high-yield method suitable for educational settings; yields can exceed 80%. nih.gov nih.gov
CuBr₂Propiophenone derivativesVariousStudied as an alternative brominating agent, with observed differences in regioselectivity. researchgate.net researchgate.net
Br₂ / AlCl₃ (catalytic)PropiophenoneDry EtherSelectively promotes α-bromination on the aliphatic side chain. stackexchange.com stackexchange.com
Br₂ / AlCl₃ (excess)PropiophenoneSolvent-freeDeactivates the side chain and promotes electrophilic aromatic substitution (meta-bromination). stackexchange.com stackexchange.com

Alkylation and Vinylation of the Alpha-Carbon (referencing related propiophenone analogs)

The α-carbon of this compound can also serve as a nucleophile in alkylation and vinylation reactions, typically after deprotonation with a suitable base to form an enolate. These reactions are powerful tools for carbon-carbon bond formation.

Alkylation involves the reaction of the enolate with an alkyl halide. This classic reaction allows for the introduction of various alkyl groups at the α-position, extending the carbon skeleton of the molecule. The choice of base, solvent, and reaction temperature is critical to control the regioselectivity and avoid side reactions like O-alkylation or poly-alkylation.

Vinylation , the introduction of a C=C double bond at the α-position, creates β,γ-unsaturated carbonyl compounds, which are valuable motifs in bioactive molecules. nih.gov Numerous methods have been developed for the α-vinylation of ketone enolates. nih.govorganic-chemistry.org Transition metals like palladium, nickel, and copper are often used to catalyze the cross-coupling of enolates with alkenyl electrophiles. nih.gov However, these can sometimes be incompatible with aryl halides present in the substrate. nih.gov

Recent advancements have focused on transition-metal-free approaches. For example, a main group-catalyzed α-vinylation has been developed for trapping vinyl carbocations with silyl (B83357) ketene (B1206846) acetals, which are enolate equivalents. nih.gov Another strategy involves the use of (phenylseleno)acetaldehyde as a vinyl cation equivalent to react with ketone enolates. acs.org Synergistic catalysis, combining copper and a chiral amine, has enabled the enantioselective α-vinylation of aldehydes using vinyl iodonium (B1229267) triflate salts, a methodology whose principles could be extended to ketones. princeton.edu

The following table summarizes selected methods for the α-vinylation of ketones.

Method/Catalyst SystemReagentsKey FeaturesReference
Transition-Metal-Free Main Group CatalysisSilyl Ketene Acetals, Vinyl Cation PrecursorsAvoids transition metals that may be incompatible with aryl halides. nih.gov Accesses sterically congested quaternary centers. nih.gov nih.gov
Palladium/Q-Phos CatalysisKetone Enolates, Alkenyl BromidesMild, catalytic, and efficient for intermolecular coupling. organic-chemistry.org organic-chemistry.org
Nickel/NHC Ligand CatalysisKetone Lithium Enolates, Alkenyl HalidesEffective for coupling with a variety of alkenyl halides in good yields. organic-chemistry.org organic-chemistry.org
Vinyl Cation Equivalent Method(Phenylseleno)acetaldehydeA general method for the α-vinylation of ketones via enolate intermediates. acs.org acs.org
Synergistic Cu/Amine CatalysisVinyl Iodonium Triflate SaltsProvides a direct route for enantioselective α-vinylation of aldehydes, demonstrating a powerful multicatalysis strategy. princeton.edu princeton.edu

Exploration of Cyclization and Heterocycle Formation

The propiophenone scaffold is a valuable starting point for the synthesis of more complex molecular architectures, including various heterocyclic systems that are prevalent in medicinal chemistry and materials science. nih.gov

Synthesis of Advanced Organic Scaffolds

The functional groups of this compound and its derivatives, particularly α-haloketones, are key precursors for cyclization reactions. nih.gov By reacting with appropriate binucleophilic partners, a wide range of heterocyclic rings can be constructed.

For example, chalcones, which are α,β-unsaturated ketones, can be prepared by the condensation of a ketone like acetophenone with an aromatic aldehyde. These chalcones can then undergo cyclization with reagents like urea (B33335), thiourea, or hydroxylamine (B1172632) to form six-membered heterocycles (oxazines, thiazines) or five-membered heterocycles (isoxazoles), respectively. Similarly, the propiophenone core could be elaborated into a 1,4-dicarbonyl compound, which can then undergo the Paal-Knorr synthesis to yield substituted furans, pyrroles, and thiophenes. msu.edu

Incorporation into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. organic-chemistry.orgtcichemicals.com This strategy offers significant advantages in terms of atom economy, convergence, and operational simplicity, making it a powerful tool in drug discovery and combinatorial chemistry. tcichemicals.comnih.gov

Ketones are common components in many named MCRs. organic-chemistry.org Therefore, this compound could potentially serve as the carbonyl component in several MCR sequences.

Biginelli Reaction: This classic MCR involves the acid-catalyzed reaction of an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and urea (or thiourea) to produce dihydropyrimidinones. While the standard reaction uses a β-ketoester, variations exist where a simple ketone can participate.

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction typically combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine ring, a core structure in several cardiovascular drugs. tcichemicals.com The propiophenone could potentially replace the β-ketoester component under certain conditions.

Mannich Reaction: In this three-component reaction, an active hydrogen compound (like a ketone), an aldehyde (like formaldehyde), and a primary or secondary amine react to form a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.org

The incorporation of a complex ketone like this compound into these MCRs would allow for the rapid generation of structurally diverse and complex molecules, embedding its dichlorinated phenylpropiophenone framework into larger, potentially bioactive scaffolds. nih.govbohrium.com

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 3 Chlorophenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 4'-Chloro-3-(3-chlorophenyl)propiophenone are not available in the public domain. A hypothetical analysis would involve the assignment of proton and carbon signals based on their chemical shifts, multiplicities, and coupling constants.

High-Resolution ¹H and ¹³C NMR Assignments

A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the 4-chlorophenyl and 3-chlorophenyl rings, as well as for the aliphatic protons of the propiophenone (B1677668) backbone. The aromatic regions would likely exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. The methylene (B1212753) protons adjacent to the carbonyl group and the other methylene protons would appear as triplets.

Similarly, a predicted ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon would be expected to have a characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the chloro substituents.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Aromatic7.0 - 8.0m-
-CH₂- (adjacent to C=O)~3.3t~7
-CH₂-~3.1t~7

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O~197
Aromatic C-Cl (4'-position)~139
Aromatic C-Cl (3-position)~134
Other Aromatic C127 - 136
-CH₂- (adjacent to C=O)~38
-CH₂-~30

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be essential. A COSY spectrum would reveal correlations between coupled protons, for instance, between the two methylene groups. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. Without experimental data, a detailed analysis of these connectivity maps is not possible.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the confirmation of its elemental composition, C₁₅H₁₂Cl₂O. The expected exact mass would be approximately 278.0265 g/mol .

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. Likely fragmentation patterns would involve the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of a 4-chlorobenzoyl cation (m/z 139) and a 3-chlorophenylethyl radical. Another possible fragmentation would be the loss of a chlorine atom.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment IonPredicted m/z
[M]+~278/280/282 (isotopic pattern for 2 Cl)
[C₇H₄ClO]+~139/141
[C₈H₈Cl]+~139/141

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy would provide information about the functional groups present in the molecule. The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings and C-Cl stretching vibrations, would also be present. Raman spectroscopy would complement the IR data, particularly for the non-polar bonds.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch1680 - 1700
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch600 - 800

Characteristic Absorption Bands for Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands.

The presence of the carbonyl (C=O) group of the propiophenone moiety would give rise to a strong, sharp absorption band in the region of 1685-1665 cm⁻¹. The exact position of this band is influenced by the electronic effects of the attached aromatic rings. The aromatic carbon-carbon (C=C) stretching vibrations from both the 4-chlorophenyl and 3-chlorophenyl rings would appear as multiple bands in the 1600-1450 cm⁻¹ region.

The C-H stretching vibrations of the aromatic rings would be observed as a group of bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propylene (B89431) chain would be found just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.

The carbon-chlorine (C-Cl) stretching vibrations would produce strong absorption bands in the fingerprint region of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹. The precise location of these bands can be influenced by the substitution pattern on the aromatic rings.

Interactive Data Table: Expected Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch2960-2850Medium
Carbonyl (C=O) Stretch1685-1665Strong
Aromatic C=C Stretch1600-1450Medium to Weak
C-Cl Stretch800-600Strong

Conformational Analysis through Vibrational Frequencies

Detailed analysis of the vibrational frequencies, often aided by computational methods such as Density Functional Theory (DFT), can provide insights into the conformational isomers of this compound. The flexibility of the propiophenone side chain allows for different spatial arrangements of the phenyl rings relative to each other and to the carbonyl group.

Different conformers would be expected to have slightly different vibrational frequencies for certain modes, particularly those involving the flexible dihedral angles of the side chain. By comparing experimentally observed vibrational spectra (both IR and Raman) with calculated spectra for different stable conformers, it is possible to deduce the most likely conformation(s) present in the sample under the experimental conditions. However, without experimental data, a definitive conformational analysis cannot be performed.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles.

Determination of Molecular Conformation and Stereochemistry

The crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the orientation of the 4-chlorophenyl and 3-chlorophenyl rings with respect to the propiophenone backbone. The stereochemistry of the molecule would also be unambiguously determined. While this specific molecule does not possess a chiral center, crystallographic data can confirm the planarity or non-planarity of different parts of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing

Interactive Data Table: Hypothetical Crystallographic Data

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Precise lattice parameters
Bond Lengthse.g., C=O, C-Cl, C-C bond distances
Bond Anglese.g., Angles around the carbonyl carbon
Torsion AnglesDescribing the conformation of the side chain
Intermolecular ContactsDistances and angles of non-covalent interactions

It is important to reiterate that the data presented in the tables above are generalized expectations for a molecule with the structure of this compound. Specific, experimentally determined data for this compound are not currently available in the public domain.

V. Computational Chemistry Investigations of 4 Chloro 3 3 Chlorophenyl Propiophenone

Density Functional Theory (DFT) Calculations for Electronic StructureDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4'-Chloro-3-(3-chlorophenyl)propiophenone, a DFT analysis would provide fundamental insights into its reactivity, stability, and electronic properties. Calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner.

Molecular Orbital Characterization and Frontier Orbital AnalysisThis analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. A future study would map the electron density distribution of these frontier orbitals to identify the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Orbital Parameters for this compound (Note: The following data is illustrative and not based on actual published results.)

Parameter Predicted Value (eV)
HOMO Energy (Data Not Available)
LUMO Energy (Data Not Available)
HOMO-LUMO Gap (ΔE) (Data Not Available)
5.1.2. Charge Distribution and Electrostatic Potential Mapping

Spectroscopic Property Prediction and ValidationComputational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. A strong correlation between the predicted and experimental spectra would validate the accuracy of the computational model and the determined molecular structure.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Vi. Exploration of Potential Biological Interactions and Activities of 4 Chloro 3 3 Chlorophenyl Propiophenone

In Vitro Screening for Enzyme and Receptor Interaction Profiling

In vitro screening methodologies are crucial for elucidating the pharmacological profile of a compound. For 4'-Chloro-3-(3-chlorophenyl)propiophenone, such studies would involve assessing its binding affinity to a wide array of enzymes and receptors to identify potential molecular targets.

To ascertain its binding profile and selectivity, a comprehensive screening against a panel of receptors, such as dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors, would be necessary. For instance, studies on haloperidol (B65202) analogs, which contain a 4-chlorophenyl group, have shown varying affinities for dopamine and serotonin receptor subtypes, indicating that the presence and position of the chlorine atom can significantly influence receptor binding. nih.gov A study on a homopiperazine (B121016) analog of haloperidol, 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, demonstrated binding to DAD2, DAD3, DAD4, 5HT1A, and 5HT2A receptors. nih.gov

Similarly, enzyme inhibition assays against a broad range of enzymes would be required to determine if this compound has any inhibitory activity.

The structure-activity relationship (SAR) of propiophenone (B1677668) analogs provides valuable insights into how structural modifications influence their biological activity. The presence of chlorine atoms on both phenyl rings of this compound is a key feature. The position of the chlorine atom on the phenyl ring can drastically affect the biological activity of a compound. chemrxiv.org

Studies on propafenone (B51707) analogs, which are inhibitors of P-glycoprotein (Pgp)-mediated toxin efflux, have highlighted the importance of lipophilicity and hydrogen bond acceptor strength as determinants of biological activity. nih.gov These studies showed that the interaction of these analogs with Pgp stimulated ATPase activity in a concentration-dependent manner. nih.gov

Furthermore, research on other substituted propiophenones has demonstrated significant antineoplastic and cytotoxic effects. For example, β-alkylamino(para-substituted)propiophenone derivatives have shown significant inhibition of cancer cell growth in vitro. nih.gov The nature of the substituent on the phenyl ring plays a crucial role in the observed activity.

Analogous Compound Class Key Structural Features Observed Biological Activity Reference
Propafenone AnalogsPropiophenone coreInhibition of P-glycoprotein (Pgp) nih.gov
β-alkylamino(para-substituted)propiophenonesAmino group at β-position, para-substitutionAntineoplastic and cytotoxic effects nih.gov
Haloperidol Analogs4-chlorophenyl groupBinding to dopamine and serotonin receptors nih.gov

Investigations into Potential Antimicrobial Properties

The potential of propiophenone derivatives as antimicrobial agents has been an area of interest, with various analogs exhibiting activity against a range of microbial pathogens.

While there is no specific data on the antimicrobial activity of this compound, studies on other propiophenone and related chalcone (B49325) derivatives suggest that this class of compounds can possess antibacterial and antifungal properties. For instance, fluorinated chalcone derivatives have demonstrated significant antibacterial and antifungal activities. nih.gov

Research on other chlorinated aromatic compounds has also indicated antimicrobial potential. For example, 2-chlorobenzoic acid has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial activity of such compounds is often attributed to their ability to disrupt the bacterial cell membrane or inhibit essential enzymes. researchgate.net

The table below summarizes the antimicrobial activities of some related compound classes.

Compound/Analog Class Tested Organisms Observed Activity Reference
Fluorinated ChalconesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus nigerAntibacterial and antifungal nih.gov
2-Chlorobenzoic AcidEscherichia coli, Staphylococcus aureus, Bacillus subtilisAntibacterial researchgate.net
Pyridazinone DerivativesS. pyogen, E. coli, S. aureus, P. aureginosa, Aspergillus niger, Candida albicansAntibacterial and antifungal biomedpharmajournal.org

The precise mechanisms of antimicrobial action for propiophenone derivatives are not fully elucidated and likely vary depending on the specific substitutions. For some analogous compounds, the proposed mechanisms include the disruption of the bacterial cell membrane and the inhibition of DNA synthesis. researchgate.net

For chalcone derivatives, their antimicrobial potency is often linked to the presence of an α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophiles in biological systems such as amino acids and proteins. However, since this compound is a saturated ketone, this specific mechanism would not be applicable. The antimicrobial effects, if any, would likely arise from other interactions influenced by the lipophilic and electronic properties conferred by the two chlorophenyl groups.

Assessment of Potential Antiproliferative and Cytotoxic Effects

Several studies have highlighted the antiproliferative and cytotoxic potential of substituted propiophenones and related structures, suggesting that this compound may also exhibit such activities.

Research on β-alkylamino(para-substituted)propiophenone derivatives demonstrated significant inhibition of Ehrlich ascites carcinoma growth and cytotoxicity against various human and murine cancer cell lines. nih.gov Some of these compounds were found to inhibit DNA and RNA synthesis and the activity of dihydrofolate reductase. nih.gov

Furthermore, studies on other chloro-substituted aromatic compounds have shown antiproliferative efficacy. For example, a novel 4-anilinoquinazoline (B1210976) analogue, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, exhibited significant anticancer efficacy in human colorectal cancer cell lines by inducing intrinsic apoptosis. nih.gov Similarly, 3-chloro-azetidin-2-one derivatives have shown interesting antiproliferative activity on human breast cancer cell lines. nih.gov

The cytotoxic effects of acetophenone-derived mono-Mannich bases, which are structurally related to propiophenones, have also been reported against Jurkat cells. nih.govresearchgate.net These findings collectively suggest that the propiophenone scaffold, particularly when substituted with halogen atoms, is a promising framework for the development of novel antiproliferative agents.

Compound/Analog Class Cell Lines/Model Observed Effects Potential Mechanism Reference
β-alkylamino(para-substituted)propiophenonesEhrlich ascites carcinoma, various cancer cell linesAntineoplastic, cytotoxicInhibition of DNA/RNA synthesis, dihydrofolate reductase inhibition nih.gov
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineHuman colorectal cancer cell linesAnticancer, induction of apoptosisIntrinsic apoptosis pathway nih.gov
3-Chloro-azetidin-2-one derivativesHuman breast cancer cell linesAntiproliferativeNot specified nih.gov
Acetophenone (B1666503) derived mono-Mannich basesJurkat cellsCytotoxicThiol alkylation nih.govresearchgate.net

Cell Line-Based Viability Assays (referencing related propiophenone analogs)

Cell line-based viability assays are fundamental in preclinical cancer research to assess the cytotoxic or cytostatic effects of novel compounds. While specific data for this compound is not available, studies on analogous compounds, particularly those with chloro substitutions, provide insights into its potential anticancer activity.

Research on phenylpropiophenone derivatives has demonstrated their potential as anticancer agents against a panel of human cancer cell lines, including HeLa (cervical cancer), Fem-X (melanoma), PC-3 (prostate cancer), MCF-7 (breast cancer), LS174 (colon cancer), and K562 (chronic myelogenous leukemia). nih.gov The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

The presence and position of substituents on the phenyl rings of propiophenone analogs significantly influence their cytotoxic activity. For instance, studies on chalcones, which are biosynthetic precursors to flavonoids and structurally related to propiophenones, have shown that halogen substituents can modulate their anticancer potency. nih.gov Chlorinated chalcone derivatives have exhibited significant cytotoxicity against various cancer cell lines. For example, a chlorinated chalcone demonstrated notable activity against the LNCaP prostate cancer cell line, while another with two chlorine substituents on the B-ring was most active against PC-3 prostate cancer cells. nih.gov

The table below presents a compilation of IC50 values for some propiophenone and chalcone analogs with chloro substitutions against various cancer cell lines, illustrating the potential cytotoxic activity of this class of compounds.

Compound AnalogueCell LineIC50 (µM)
Phenylpropiophenone Derivative 1HeLaData not specified
Phenylpropiophenone Derivative 2MCF-7Data not specified
Phenylpropiophenone Derivative 3PC-3Data not specified
Chlorinated Chalcone 1LNCaP< 10
Dichlorinated Chalcone 2PC-3< 10

Note: The specific structures of the referenced propiophenone and chalcone derivatives are detailed in the cited literature. This table is intended to provide a general reference for the potential activity of related compounds.

Elucidation of Cellular Targets and Pathways

The precise cellular targets and molecular pathways through which propiophenone analogs exert their cytotoxic effects are multifaceted and appear to be cell-type dependent. Research on related compounds suggests that they may induce cell death through the activation of apoptotic pathways. researchgate.netmdpi.com Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is a primary target for many anticancer therapies.

Studies on chalcone derivatives have shown that they can trigger apoptosis through both the intrinsic and extrinsic pathways. researchgate.net The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. researchgate.net

Furthermore, some chalcone analogs have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells. nih.gov Elevated levels of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and can trigger apoptotic cell death. The induction of ROS can be a key mechanism by which these compounds selectively target cancer cells, which often have a compromised antioxidant defense system compared to normal cells. nih.gov

The cell cycle is another critical process that can be targeted by anticancer agents. Uncontrolled cell proliferation is a hallmark of cancer, and compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from dividing. Some propiophenone and chalcone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation. nih.gov

While the specific cellular targets of this compound have not been elucidated, based on the activity of related compounds, it is plausible that it may induce cytotoxicity through the induction of apoptosis, generation of ROS, and/or perturbation of the cell cycle.

Antioxidant Activity Investigations of Chemical Derivatives (referencing related propiophenone analogs)

In addition to their potential anticancer properties, propiophenone and chalcone derivatives have been investigated for their antioxidant activities. Antioxidants are molecules that can neutralize harmful free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Oxidative stress is implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Radical Scavenging Assays

The antioxidant activity of chemical compounds is often evaluated using in vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

While specific data for this compound is not available, studies on related chalcones and other phenolic compounds provide insights into the potential antioxidant activity of this class of molecules. The presence of hydroxyl groups on the phenyl rings is a key structural feature that often contributes to the radical scavenging activity of phenolic compounds. However, other substituents, including halogens, can also influence this activity.

The table below shows representative IC50 values from DPPH and ABTS assays for some antioxidant compounds, providing a reference for potential radical scavenging activity.

Compound/Extract AnalogueAssayIC50 (µg/mL)
Chalcone Derivative (Generic)DPPHVariable
Flavonoid (Generic)ABTSVariable
Ascorbic Acid (Standard Antioxidant)DPPH~5-10
Trolox (Standard Antioxidant)ABTS~2-5

Note: The IC50 values for chalcone and flavonoid derivatives can vary widely depending on their specific chemical structures. This table provides a general range for comparison.

In Vitro Oxidative Stress Modulation Studies

Beyond simple radical scavenging, the antioxidant potential of a compound can be further investigated through in vitro studies that assess its ability to modulate cellular responses to oxidative stress. These studies often involve exposing cultured cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂), and then evaluating the protective effects of the compound of interest.

Key markers of oxidative stress that are often measured in these studies include the levels of intracellular ROS, the extent of lipid peroxidation (measured, for example, by malondialdehyde levels), and the status of the cellular antioxidant defense systems, such as the levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.com

While there is a lack of specific studies on the in vitro oxidative stress modulation by this compound, research on other phenolic compounds, including flavonoids, has shown that they can protect cells from oxidative damage. benthamscience.com These compounds can act not only as direct radical scavengers but also by upregulating the expression of endogenous antioxidant enzymes and modulating signaling pathways involved in the cellular stress response. nih.gov For example, some flavonoids have been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which is a key regulator of the expression of a wide array of antioxidant and detoxification genes. benthamscience.com

Given the structural similarities to compounds known to possess antioxidant properties, it is plausible that this compound or its derivatives could exhibit protective effects against oxidative stress in cellular models. However, dedicated experimental studies are required to confirm this and to elucidate the underlying mechanisms.

Vii. Advanced Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes to propiophenones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of hazardous Lewis acid catalysts like aluminum chloride (AlCl₃) and volatile organic solvents, leading to significant environmental concerns and waste generation. The future of synthesizing 4'-Chloro-3-(3-chlorophenyl)propiophenone and related structures lies in the adoption and development of green chemistry principles.

Key future methodologies include:

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical energy, typically through ball milling, to drive chemical reactions. fiveable.meresearchgate.net It eliminates the need for hazardous solvents, often reduces reaction times, and can lead to different product selectivities compared to solution-based methods. fiveable.meresearchgate.net The application of mechanochemistry to the Friedel-Crafts acylation or related C-C bond-forming reactions could provide a highly sustainable route to the target compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and cleaner product profiles in significantly reduced times. mdpi.com Its application can minimize solvent use and energy consumption. mdpi.com Protocols for the microwave-assisted direct α-halogenation of ketones and transition metal-catalyzed C-H functionalization are particularly relevant for the synthesis and modification of propiophenone (B1677668) scaffolds. libretexts.orgresearchgate.net

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid, recyclable alternatives is a cornerstone of green chemistry. For Friedel-Crafts type reactions, future research will focus on employing solid acid catalysts such as zeolites, mesoporous silicas, and metal oxides. wikipedia.orglatech.edu These catalysts are easily separated from the reaction mixture, can be reused multiple times, and reduce the generation of corrosive and toxic waste. wikipedia.orglatech.edu

Photocatalysis: Harnessing light energy to drive chemical transformations offers a mild and sustainable alternative to thermally driven reactions. Photocatalytic approaches to ketone synthesis, often proceeding through radical-based mechanisms, can utilize abundant and non-toxic precursors like carboxylic acids. acs.org Exploring photocatalytic Friedel-Crafts acylations or cross-coupling reactions could unveil novel, energy-efficient pathways. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Propiophenone Synthesis
MethodologyTraditional ApproachGreen/Sustainable AlternativeKey Advantages of Green Approach
CatalysisStoichiometric AlCl₃ (Lewis Acid)Heterogeneous catalysts (e.g., Zeolites, Metal Oxides)Catalyst recyclability, reduced waste, milder conditions. wikipedia.orglatech.edu
SolventVolatile organic solvents (e.g., CS₂, Nitrobenzene)Solvent-free (Mechanochemistry) or green solvents (e.g., Ionic Liquids)Reduced environmental impact, enhanced safety, simplified workup. fiveable.meresearchgate.net
Energy InputConventional heatingMicrowave irradiation, Light (Photocatalysis)Faster reaction rates, lower energy consumption, unique reactivity. mdpi.comacs.org
ReagentsAcyl chloridesCarboxylic acids, AnhydridesReduced corrosivity, higher atom economy. wikipedia.org

Design and Synthesis of Structurally Modified Derivatives for Specific Research Applications

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new molecules with tailored properties. By systematically modifying the substitution patterns on the aromatic rings or altering the propiophenone backbone, derivatives can be developed for a range of specific research applications.

Future research in this area will likely focus on:

Probes for Biological Systems: The propiophenone skeleton is a component of various biologically active molecules, including pharmaceuticals. wikipedia.org By incorporating specific functional groups (e.g., fluorophores, photo-affinity labels, or bio-orthogonal handles), derivatives of the target compound can be designed as chemical probes. youtube.com These probes are invaluable tools for studying biological processes, identifying protein targets, and elucidating mechanisms of action without delving into therapeutic use. youtube.comontosight.ai The halogen atoms can be leveraged to fine-tune lipophilicity and binding interactions.

Materials Science Applications: Diaryl ketones are known for their photochemical properties and are used as photoinitiators. Halogenated aromatic compounds are also key components in materials like polymers and dyes due to their influence on electronic properties and stability. fiveable.me Derivatives of this compound could be explored as building blocks for novel organic materials with specific optical or electronic properties.

Structure-Activity Relationship (SAR) Studies: The systematic synthesis of a library of analogs is fundamental to understanding how structural modifications influence a compound's properties. For halogenated compounds, SAR studies are crucial for optimizing interactions with biological targets or for tuning material properties. latech.edustudysmarter.co.uk Key modifications could include varying the position and nature of the halogen substituents (e.g., replacing chlorine with bromine or fluorine), introducing other functional groups to the aromatic rings, or modifying the ethyl ketone side chain.

Table 2: Potential Structural Modifications and Their Research Applications
Structural ModificationPotential Research ApplicationRationale
Introduction of fluorescent tags (e.g., Dansyl, NBD)Chemical probes for bio-imagingAllows for visualization of the molecule's localization and interactions within cellular systems. youtube.com
Incorporation of photo-affinity labels (e.g., Diazirine, Benzophenone)Target identification in chemical biologyEnables covalent cross-linking to interacting biomolecules upon photoactivation for subsequent identification. youtube.com
Varying halogen substituents (F, Br, I)SAR studies, materials scienceModulates electronic properties, lipophilicity, and potential for halogen bonding, influencing bioactivity and material characteristics. latech.edursc.org
Addition of polymerizable groups (e.g., Vinyl, Acrylate)Monomers for advanced polymersCreates building blocks for new materials with potentially enhanced thermal stability or specific optical properties due to the halogenated aromatic core. fiveable.me

Integration with Cheminformatics and Artificial Intelligence for Predictive Modeling

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reactivity, thereby accelerating the design-test-analyze cycle. latech.eduontosight.ai For a compound like this compound, these computational tools offer a powerful way to guide future research efforts.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties (e.g., reactivity, toxicity). studysmarter.co.uk For halogenated compounds, specific QSAR models can be developed to predict environmental fate or potential toxicity based on descriptors like hydrophobicity (log K(ow)) and electronic parameters. studysmarter.co.uk A 3D-QSAR study on propiophenone derivatives has already demonstrated the utility of this approach for exploring structure-activity relationships. fiveable.me

Machine Learning for Reactivity Prediction: AI and machine learning (ML) models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. mt.commasterorganicchemistry.com For instance, ML models have been developed to predict the most reactive site for electrophilic aromatic substitution with high accuracy, a critical step in planning the synthesis of derivatives. libretexts.orgwikipedia.org Such tools can help chemists design more efficient and selective synthetic routes.

In Silico ADMET Profiling: In the context of designing derivatives for biological research, predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. fiveable.me Computational tools can estimate properties like solubility, membrane permeability, and potential for metabolic breakdown or toxicity, allowing researchers to prioritize the synthesis of compounds with more favorable profiles, thus saving time and resources. fiveable.memdpi.com

Table 3: Predictive Modeling Tools and Their Application to Halogenated Propiophenones
Computational Tool/MethodPredicted PropertyRelevance to Future Research
QSAR ModelsToxicity, BioactivityGuides the design of safer derivatives by predicting potential hazards based on structural features. studysmarter.co.uk
Machine Learning (ML)Reaction Regioselectivity, Reaction YieldOptimizes synthetic planning by predicting the most likely outcome of a reaction, improving efficiency. libretexts.orgwikipedia.org
Molecular DockingBinding affinity and mode to a protein targetAids in the rational design of chemical probes by simulating interactions with a specific biological target. docbrown.info
ADMET Prediction SoftwareSolubility, Permeability, MetabolismPrioritizes the synthesis of derivatives with desirable physicochemical properties for biological applications. fiveable.me
Density Functional Theory (DFT)Electronic properties (e.g., HOMO/LUMO), Reaction mechanismsProvides fundamental insights into the molecule's reactivity and the influence of halogen substituents. docbrown.info

Exploration of Novel Catalytic Systems for Propiophenone Transformations

Catalysis is at the heart of modern organic synthesis, and the exploration of novel catalytic systems is essential for developing more efficient and selective transformations of propiophenones. Future research will move beyond traditional catalysts to explore systems that offer unique reactivity, milder conditions, and greater sustainability.

Promising areas for exploration include:

Nanocatalysis: Nanoparticles of metals like palladium, iron, and zinc oxide exhibit high catalytic activity due to their large surface-area-to-volume ratio. fiveable.me Magnetically separable nanocatalysts, for instance, offer the dual benefits of high reactivity and simple, efficient recovery and reuse. fiveable.me These systems could be applied to cross-coupling reactions to build the diaryl ketone framework or for selective transformations of the propiophenone side chain.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers unparalleled selectivity, particularly for asymmetric reactions, under mild, aqueous conditions. mt.com For example, organisms like Lactobacillus senmaizukei have been used for the asymmetric reduction of prochiral aromatic ketones to valuable optically active alcohols. mt.com Exploring biocatalytic reductions, oxidations, or C-C bond formations on the this compound scaffold could provide access to novel, enantiomerically pure derivatives.

Photoredox Catalysis: This rapidly expanding field uses light to generate highly reactive radical intermediates from catalysts, enabling transformations that are often difficult to achieve with traditional methods. researchgate.net Photo-Friedel-Crafts reactions, for example, can proceed under neutral conditions, avoiding the use of strong Lewis or Brønsted acids. ontosight.ainih.gov Applying visible-light photoredox catalysis to the synthesis or functionalization of the target compound represents a significant frontier.

Table 4: Novel Catalytic Systems for Propiophenone Synthesis and Transformation
Catalytic SystemExample Catalyst TypePotential TransformationKey Advantages
NanocatalysisPalladium on magnetic nanoparticles (Fe₃O₄@Pd)Carbonylative Suzuki CouplingHigh activity, excellent recyclability, mild conditions. fiveable.me
BiocatalysisWhole cells (e.g., Lactobacillus) or isolated enzymes (e.g., Transketolase)Asymmetric reduction of the ketoneHigh enantioselectivity, green reaction conditions (aqueous, mild temp.). latech.edumt.com
PhotocatalysisRuthenium or Iridium complexes, Organic dyesPhoto-Friedel-Crafts Acylation, C-H FunctionalizationUse of light energy, mild and neutral conditions, unique radical pathways. researchgate.net
Homogeneous CatalysisIron(III) chloride in ionic liquidsFriedel-Crafts AcylationReplacement of AlCl₃, catalyst/solvent recyclability. rsc.orgnih.gov

Contribution to Fundamental Understanding of Halogen Effects in Organic Reactivity

The presence of two chlorine atoms on the aromatic rings of this compound makes it an excellent model system for studying the fundamental effects of halogen substitution on molecular properties and reactivity. While often considered simple electron-withdrawing groups, the influence of halogens is more nuanced, involving a balance of competing electronic effects and the capacity for specific non-covalent interactions.

Future fundamental research could focus on:

Inductive vs. Resonance Effects: Halogens are unique in that they are deactivating for electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), yet they direct incoming electrophiles to the ortho and para positions because of their electron-donating resonance effect (+M) via their lone pairs. libretexts.orgmasterorganicchemistry.com The target molecule, with chlorine atoms on two different rings—one conjugated with the carbonyl group and one not—provides a platform to computationally and experimentally dissect how these competing effects modulate the reactivity at various positions on both rings.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. rsc.org This interaction is increasingly recognized as a significant force in crystal engineering, supramolecular chemistry, and biology. mdpi.comwikipedia.org Theoretical and experimental studies on derivatives of this compound could explore how the two chlorine atoms participate in intra- and intermolecular halogen bonds, influencing crystal packing, conformation, and interactions with other molecules. mdpi.com

Computational and Spectroscopic Analysis: High-level computational studies (e.g., DFT) can provide detailed insight into how the chlorine substituents alter the electronic structure, molecular electrostatic potential, and orbital energies (HOMO/LUMO) of the molecule. mdpi.comresearchgate.net These theoretical predictions, when correlated with experimental data from spectroscopic techniques (NMR, UV-Vis, IR), can build a comprehensive picture of the structure-property relationships governed by halogenation. mdpi.com

Table 5: Key Halogen Effects and Their Implications for Reactivity
Effect/InteractionDescriptionImpact on this compound
Inductive Effect (-I)Withdrawal of electron density through the sigma bond due to high electronegativity.Deactivates both aromatic rings towards electrophilic attack, increases the acidity of α-protons. masterorganicchemistry.com
Resonance Effect (+M)Donation of lone-pair electron density into the π-system.Directs incoming electrophiles to positions ortho and para to the chlorine atoms. libretexts.org
Halogen BondDirectional non-covalent interaction via the halogen's positive σ-hole.Can influence crystal packing, molecular conformation, and potential interactions with biological targets. rsc.org
Steric EffectsPhysical bulk of the chlorine atoms.Can influence reaction rates and regioselectivity by hindering approach to adjacent positions.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4'-Chloro-3-(3-chlorophenyl)propiophenone in academic settings?

  • Methodological Answer : The synthesis of chlorinated aromatic ketones often employs Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl-chlorine bond formation. For example, 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone (structurally analogous) is synthesized via nucleophilic substitution or cross-coupling reactions under inert atmospheres . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to minimize byproducts like polychlorinated derivatives. Analytical validation via GC-MS or HPLC (≥95% purity) is recommended post-synthesis .

Q. How should researchers mitigate hazards during handling of this compound?

  • Methodological Answer : Chlorinated aromatic compounds often exhibit toxicity (e.g., respiratory and dermal irritation). Safety protocols include:

  • Use of PPE (nitrile gloves, lab coats, and fume hoods) to avoid direct contact .
  • Storage at 0–6°C in amber glass vials to prevent photodegradation .
  • Waste disposal via neutralization with alkaline solutions (e.g., 10% NaOH) before incineration .
    • Reference Data : PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for chlorophenols guide exposure limits .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves chlorine-induced deshielding in aromatic protons (e.g., 7.2–8.1 ppm for ortho-chlorinated phenyl groups) .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV confirms molecular ion peaks (e.g., m/z 294 for C₁₅H₁₁Cl₂O) and fragmentation patterns .
  • FT-IR : C=O stretching (~1680 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stereoelectronic properties of this compound?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) model solvent effects using PCM (Polarizable Continuum Model). For chlorinated ketones, polar solvents (e.g., DMSO) stabilize the carbonyl group via dipole interactions, reducing HOMO-LUMO gaps by ~0.3 eV compared to nonpolar solvents . Variable-temperature NMR (VT-NMR) quantifies rotational barriers around the propiophenone backbone, with ∆G‡ values typically ~12–15 kcal/mol .

Q. What mechanisms explain conflicting bioactivity data for chlorinated propiophenones in cytotoxicity assays?

  • Methodological Answer : Discrepancies arise from:

  • Metabolic Interference : Cytochrome P450-mediated dechlorination generates reactive intermediates (e.g., quinones), which may induce oxidative stress in cell lines .
  • Assay Conditions : Viability results vary with exposure time (IC₅₀ shifts 20–50% between 24h vs. 48h assays) and serum content in media .
    • Resolution Strategy : Use isotopically labeled analogs (e.g., ¹³C/²H) to track metabolic pathways via LC-MS/MS .

Q. How can surface adsorption properties of this compound be quantified in environmental matrices?

  • Methodological Answer : Microscale thermogravimetric analysis (µ-TGA) measures adsorption on silica or indoor dust surfaces. For chlorophenols, Langmuir isotherm models show monolayer adsorption capacities (Qₘ) of ~0.8–1.2 mg/g at 25°C . Advanced imaging (AFM/ToF-SIMS) reveals nanoscale aggregation patterns influenced by humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.